3-Methylglutamic acid

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del threo-3-metilglutamato típicamente implica la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común involucra el uso de reacciones de metilación para introducir el grupo metilo en la posición deseada en la cadena principal del ácido glutámico .

Métodos de Producción Industrial: La producción industrial del threo-3-metilglutamato puede involucrar la síntesis a gran escala utilizando técnicas de metilación similares, seguida de procesos de purificación para asegurar la pureza enantiomérica deseada y la estabilidad química .

Análisis De Reacciones Químicas

Tipos de Reacciones: El threo-3-metilglutamato experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado bajo condiciones específicas para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir varias formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El threo-3-metilglutamato tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El threo-3-metilglutamato ejerce sus efectos inhibiendo selectivamente los transportadores de aminoácidos excitatorios, particularmente EAAT2 y EAAT4 . Actúa como un bloqueador competitivo, previniendo el transporte de glutamato y otros aminoácidos excitatorios a través de las membranas celulares . Esta inhibición ayuda a regular los niveles extracelulares de glutamato, lo cual es crucial para prevenir la excitotoxicidad y mantener la transmisión sináptica normal .

Compuestos Similares:

(2S,4R)-4-Metilglutamato: Otro derivado de metilglutamato con efectos inhibitorios similares sobre los transportadores de aminoácidos excitatorios.

DL-threo-β-benciloxi-aspartato: Un compuesto con propiedades inhibitorias comparables.

L-trans-pirrolidina-2,4-dicarboxilato: Conocido por su papel en la modulación del transporte de glutamato.

Unicidad: El threo-3-metilglutamato es único debido a su inhibición selectiva de EAAT2 y EAAT4, lo que lo distingue de otros compuestos similares que pueden tener perfiles de selectividad más amplios o diferentes .

Comparación Con Compuestos Similares

(2S,4R)-4-Methylglutamate: Another methylglutamate derivative with similar inhibitory effects on excitatory amino acid transporters.

DL-threo-β-benzyloxyaspartate: A compound with comparable inhibitory properties.

L-trans-pyrrolidine-2,4-dicarboxylate: Known for its role in modulating glutamate transport.

Uniqueness: threo-3-Methylglutamate is unique due to its selective inhibition of EAAT2 and EAAT4, which distinguishes it from other similar compounds that may have broader or different selectivity profiles .

Actividad Biológica

3-Methylglutamic acid (3mGlu) is an amino acid derivative that has garnered attention for its role in various biological processes, particularly in the context of antibiotic biosynthesis and neurotransmitter transport. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications in health and disease.

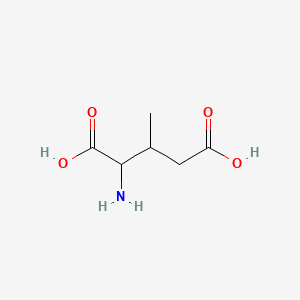

- Chemical Formula : CHNO

- Molecular Weight : 161.1558 g/mol

- CAS Number : 6070-75-3

- Structure : this compound is characterized by a methyl group at the third carbon of the glutamic acid backbone, which affects its biochemical properties and interactions.

1. Role in Antibiotic Biosynthesis

This compound is a crucial component in the biosynthesis of several cyclic lipopeptide antibiotics, including daptomycin and the A21978C family produced by Streptomyces species.

- Mechanism : The presence of 3mGlu enhances the biological activity of these antibiotics. For instance, studies have shown that derivatives of A21978C lacking 3mGlu exhibit reduced efficacy against Staphylococcus aureus . This underscores the importance of 3mGlu in maintaining the structural integrity and functional potency of these compounds.

2. Glutamate Transport Inhibition

Research indicates that (±)-threo-3-methylglutamic acid acts as a potent blocker of glutamate transporters, specifically EAAT2 and EAAT4.

- IC50 Values :

Case Study: Daptomycin Production

A study conducted on Streptomyces roseosporus demonstrated that mutations in genes responsible for synthesizing 3mGlu led to decreased yields of daptomycin. Specifically, deletions in the dptGHIJ gene cluster resulted in the production of A21978C analogues that lacked 3mGlu, which were less active against pathogenic bacteria . This highlights not only the biosynthetic importance of 3mGlu but also its potential therapeutic implications.

Research on Neurotransmitter Dynamics

In a separate investigation, (±)-threo-3-methylglutamic acid was shown to inhibit glutamate uptake in rod outer segments, indicating its role in modulating retinal signaling pathways. The concentration-dependent inhibition with an IC50 value of approximately 38.35 μM suggests its potential utility in studying retinal disorders and glutamate-related pathologies .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antibiotic Efficacy | Essential for daptomycin and A21978C antibiotic biosynthesis | N/A |

| Glutamate Transport Inhibition | Blocks EAAT2 and EAAT4 transporters | EAAT2: 90 μM EAAT4: 109 μM |

| Retinal Glutamate Uptake | Inhibits uptake in rod outer segments | ~38.35 μM |

Propiedades

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.